Cas no 18103-90-7 (1,2,5-Trimethylpiperidin-4-amine)

1,2,5-Trimethylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 1,2,5-trimethylpiperidin-4-amine
- 1,2,5-Trimethyl-4-piperidinamine
- 1,2,5-trimethyl-4-aminopiperidine
- SB42678
- 1,2,5-Trimethylpiperidin-4-amine
-
- インチ: 1S/C8H18N2/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5,9H2,1-3H3
- InChIKey: QDZDLPPKTNOOAE-UHFFFAOYSA-N
- ほほえんだ: N1(C)CC(C)C(CC1C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 114
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 29.3
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 163.6±8.0 °C at 760 mmHg
- フラッシュポイント: 54.6±13.6 °C
- じょうきあつ: 2.0±0.3 mmHg at 25°C
1,2,5-Trimethylpiperidin-4-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2,5-Trimethylpiperidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B587580-250mg |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 250mg |
$ 365.00 | 2022-06-07 | ||
Chemenu | CM408225-1g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 95%+ | 1g |
$329 | 2022-09-01 | |
Enamine | EN300-69930-0.05g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 0.05g |
$285.0 | 2023-05-20 | ||
Enamine | EN300-69930-5.0g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 5g |
$3562.0 | 2023-05-20 | ||
Enamine | EN300-69930-10.0g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 10g |
$5283.0 | 2023-05-20 | ||
1PlusChem | 1P00232Z-10g |
4-Piperidinamine, 1,2,5-trimethyl- |
18103-90-7 | 90% | 10g |
$6592.00 | 2023-12-20 | |
TRC | B587580-25mg |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
TRC | B587580-50mg |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-69930-0.25g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 0.25g |
$607.0 | 2023-05-20 | ||
Enamine | EN300-69930-0.5g |
1,2,5-trimethylpiperidin-4-amine |
18103-90-7 | 0.5g |
$959.0 | 2023-05-20 |
1,2,5-Trimethylpiperidin-4-amine 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1,2,5-Trimethylpiperidin-4-amineに関する追加情報
Professional Introduction to 1,2,5-Trimethylpiperidin-4-amine (CAS No. 18103-90-7)
1,2,5-Trimethylpiperidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 18103-90-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The presence of multiple methyl substituents at the 1, 2, and 5 positions, along with an amine group at the 4-position, imparts unique chemical and pharmacological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural configuration of 1,2,5-Trimethylpiperidin-4-amine contributes to its versatility as a building block in drug discovery. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with biological targets, while the methyl groups enhance lipophilicity and influence metabolic stability. These features are particularly relevant in the development of central nervous system (CNS) drugs, where optimal blood-brain barrier penetration is often required.
Recent advancements in medicinal chemistry have highlighted the utility of 1,2,5-Trimethylpiperidin-4-amine in the design of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the synthesis of compounds with potential antidepressant and antipsychotic activities. The amine functionality at the 4-position allows for further derivatization, enabling chemists to explore diverse chemical spaces and optimize pharmacokinetic profiles.
In addition to its applications in CNS drug development, 1,2,5-Trimethylpiperidin-4-amine has been investigated for its potential in other therapeutic areas. Research suggests that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making it a promising candidate for further exploration in chronic pain management. The structural motif is also being explored in antiviral and anticancer research, where modulating interactions with biological macromolecules is crucial for therapeutic efficacy.
The synthesis of 1,2,5-Trimethylpiperidin-4-amine typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives. Nucleophilic substitution reactions or reductive amination strategies are commonly employed to introduce the methyl groups and the amine functionality at the desired positions. Advances in synthetic methodologies have improved both yield and purity, facilitating its use in high-throughput screening and library synthesis programs.
From a computational chemistry perspective, 1,2,5-Trimethylpiperidin-4-amine has been studied to understand its molecular interactions with target proteins. Molecular docking simulations have revealed that this compound can bind to receptors such as serotonin transporters and dopamine receptors with high affinity. These findings align with its observed pharmacological effects and provide insights into potential mechanisms of action.
The pharmacokinetic properties of 1,2,5-Trimethylpiperidin-4-amine are also of interest. In vitro studies have indicated moderate solubility in water and good permeability across lipid bilayers, suggesting potential oral bioavailability. However, further research is needed to evaluate metabolic stability and excretion pathways to optimize dosing regimens and minimize side effects.
Regulatory considerations play a critical role in the development of compounds like 1,2,5-Trimethylpiperidin-4-amine. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety during production. Additionally, preclinical studies are essential to assess toxicity and efficacy before human trials can commence. The growing interest in this compound underscores its importance as a scaffold for future drug candidates.
The future direction of research on 1,2,5-Trimethylpiperidin-4-amine is likely to focus on expanding its applications through structure-based drug design. By leveraging computational tools and experimental data,scientists aim to develop analogs with enhanced potency、selectivity,and reduced adverse effects。Collaborative efforts between academia and industry will be crucial in translating these findings into clinical reality.
In conclusion,1,2,5-Trimethyl-piperidin -4-amine (CAS No.18103 -90 -7) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules,with potential applications spanning multiple therapeutic areas。 As research continues to uncover new possibilities,this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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